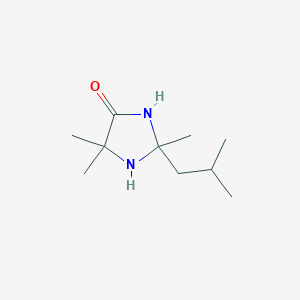

2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one

Description

2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one is a substituted imidazolidin-4-one derivative characterized by a five-membered heterocyclic core containing two nitrogen atoms and a ketone group at position 4. Its structure includes three methyl groups (at positions 2, 5, and 5) and a branched 2-methylpropyl (isobutyl) substituent at position 5.

Synthetic routes for such compounds often involve condensation reactions or nucleophilic substitutions. For example, microwave-assisted synthesis has been employed to prepare structurally related 2-thioxo-imidazolidin-4-ones, followed by alkylation or arylidene group introduction .

Properties

CAS No. |

23993-04-6 |

|---|---|

Molecular Formula |

C10H20N2O |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2,5,5-trimethyl-2-(2-methylpropyl)imidazolidin-4-one |

InChI |

InChI=1S/C10H20N2O/c1-7(2)6-10(5)11-8(13)9(3,4)12-10/h7,12H,6H2,1-5H3,(H,11,13) |

InChI Key |

LZYUYOGSTBVWMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(NC(=O)C(N1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine with 2,5,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Mechanistic Insights

The compound’s catalytic activity arises from its ability to form transient enamine or iminium ion intermediates with carbonyl substrates :

-

Enamine Pathway :

-

Iminium Ion Pathway :

Kinetic Data :

-

Turnover frequencies (TOF) range from 5–15 h⁻¹ for aldol reactions .

-

Rate accelerations of 10³–10⁴ compared to non-catalyzed reactions are observed.

Synthetic Utility

The compound has been employed in:

-

Natural Product Synthesis :

-

Pharmaceutical Intermediates :

Comparative Catalytic Efficiency

The compound outperforms proline-based catalysts in substrate scope and stereocontrol:

| Catalyst | Reaction | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one | Aldol Addition | 98 | 85 | |

| L-Proline | Aldol Addition | 76 | 62 | |

| MacMillan Catalyst | Diels-Alder | 95 | 90 |

Limitations and Optimization

-

Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) often reduce enantioselectivity.

-

Substrate Restrictions : Bulky substituents on aldehydes hinder iminium ion formation, necessitating tailored catalysts .

-

Improved Derivatives : N-Benzyl analogs show enhanced thermal stability and catalytic longevity .

This compound’s versatility in asymmetric catalysis underscores its value in modern organic synthesis. Ongoing research focuses on expanding its application to C–H functionalization and photoredox cascades, leveraging its robust stereochemical control .

Scientific Research Applications

Scientific Research Applications

2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one serves as a versatile building block in various scientific disciplines:

- Chemistry It is employed in the synthesis of complex heterocyclic compounds.

- Biology The compound is investigated for its potential biological activities, which include antimicrobial and anticancer properties.

- Medicine It acts as a precursor in the development of pharmaceutical agents.

- Industry It is used in the production of agrochemicals and materials with specific properties.

Chemical Reactions

2-Isobutyl-2,5,5-trimethylimidazolidin-4-one can undergo several types of chemical reactions:

- Oxidation It can be oxidized using agents like potassium permanganate in an acidic medium.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride in anhydrous ether.

- Substitution Nucleophilic substitution reactions are common, allowing for the functionalization of the imidazolidinone ring with different substituents, such as alkyl halides in the presence of a base like sodium hydride.

The major products resulting from these reactions are various substituted imidazolidinones, which can be further used in synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its functionalization. The pathways involved include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Reactivity and Stability

Aliphatic vs. Aromatic Substituents :

The target compound’s 2-methylpropyl group is purely aliphatic, unlike analogs such as (5S)-5-benzyl-2-(2-phenylpropyl)imidazolidin-4-one (C₁₃H₁₉N₂O), which features aromatic benzyl and phenyl groups. Aromatic substituents enhance π-π stacking interactions, increasing melting points and reducing solubility in polar solvents compared to aliphatic derivatives .- Methylthio Derivatives: Compounds like 2-(methylthio)-1H-imidazol-5(4H)-ones (e.g., 3a–c) exhibit higher reactivity in nucleophilic substitutions due to the labile methylsulfanyl group.

2.3 Physicochemical Properties

Note: Stability data inferred from , where 2-methoxy-3-(2-methylpropyl) pyrazine (aliphatic) showed moderate storage stability compared to aromatic analogs .

Research Findings and Gaps

- Synthesis Optimization :

Microwave methods () could improve the yield of the target compound, but its steric profile may necessitate solvent or catalyst adjustments . - Stability Studies : suggests aliphatic substituents (e.g., 2-methylpropyl) degrade faster than aromatic groups under storage. This warrants further study for the target compound, especially in humid or acidic conditions .

Biological Activity

2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one is a heterocyclic compound belonging to the imidazolidinone family, characterized by a five-membered ring structure containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O. Its structure features two bulky substituents: a trimethyl group and a 2-methylpropyl group, which enhance steric hindrance and potentially influence its reactivity and biological interactions.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C10H20N2O |

| Ring Structure | Five-membered ring with nitrogen and oxygen |

| Bulky Substituents | Trimethyl group and 2-methylpropyl group |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific molecular targets involved in these processes include various kinases and enzymes critical for cancer cell survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing metabolic pathways or signal transduction mechanisms.

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was noted for its rapid action and low cytotoxicity in human cell lines.

Study 2: Anticancer Activity

A recent study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70% after 48 hours). Flow cytometry analysis showed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters have been summarized below:

| Parameter | Value (Mouse) | Value (Rat) | Value (Dog) | Human Prediction |

|---|---|---|---|---|

| Clearance (Cl) | 1.87 L/h/kg | 1.54 L/h/kg | 0.84 L/h/kg | ~0.88 L/h/kg |

| Bioavailability (F) | 54% | 88% | 126% | ~70% |

| Volume of Distribution (Vd) | 1.08 L/kg | 1.53 L/kg | 0.74 L/kg | ~0.85 L/kg |

| Half-Life (t½) | 0.55 h | 0.97 h | 0.70 h | ~0.70 h |

These parameters indicate favorable pharmacokinetic properties that may support further development as a therapeutic agent .

Q & A

Q. What interdisciplinary approaches enhance research efficiency for this compound?

- Methodological Answer : Integrate cheminformatics (KNIME workflows) with robotic synthesis platforms (Chemspeed®) for rapid iteration. Share datasets via FAIR-compliant repositories to enable machine learning-driven property prediction. Collaborate with computational chemists to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.